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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for using the CRISPR-Cas9 system to

investigate the function of the Prolactin (PRL) gene and its signaling pathways. The protocols

detailed below offer step-by-step methodologies for gene knockout in cell lines and subsequent

validation and analysis.

Application Notes
Introduction to Prolactin and CRISPR-Cas9
Prolactin (PRL) is a pleiotropic hormone, primarily secreted by the anterior pituitary gland, that

plays a crucial role in over 300 physiological processes, including lactation, reproduction,

metabolism, and immunoregulation.[1][2][3] It exerts its effects by binding to the prolactin

receptor (PRLR), a member of the type I cytokine receptor superfamily, which activates several

intracellular signaling cascades.[1][2][4]

The CRISPR-Cas9 system is a powerful and precise genome-editing tool that allows for

targeted gene disruption.[5] By creating double-strand breaks (DSBs) at specific genomic loci,

it initiates the cell's natural DNA repair mechanisms, often resulting in small insertions or

deletions (indels). These indels can cause frameshift mutations, leading to a functional gene

knockout. This technology provides an invaluable method for elucidating the specific roles of
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the prolactin gene and its receptor, creating robust models for studying disease and developing

novel therapeutics.[5]

Strategy for Prolactin Gene Targeting
The most common strategy for functional knockout of the prolactin gene or its receptor (PRLR)

is to target an early exon. Disrupting the gene at an early coding sequence increases the

probability of generating a frameshift mutation that results in a premature stop codon, leading

to a truncated, non-functional protein.[6]

Key Considerations for sgRNA Design:

Target Selection: Utilize online design tools (e.g., CRISPOR, GenScript's gRNA design tool)

to identify potential sgRNA sequences within the target exon of the PRL or PRLR gene.[7][8]

[9]

Specificity: The design tools predict potential off-target sites. Select sgRNAs with the highest

on-target scores and the lowest predicted off-target activity to minimize unintended genomic

edits.[10][11]

PAM Sequence: The chosen target sequence must be immediately upstream of a

Protospacer Adjacent Motif (PAM), which is typically 'NGG' for the commonly used

Streptococcus pyogenes Cas9 (SpCas9).[12]

Expected Phenotypes of Prolactin Pathway Disruption
Studies using traditional knockout mouse models for the prolactin receptor (PRLR) provide a

strong indication of the phenotypes to expect from a successful CRISPR-Cas9 mediated

knockout. These phenotypes underscore the diverse functions of prolactin signaling.

Reproductive Function: Female homozygous PRLR knockout mice are completely infertile

and exhibit a lack of normal mammary gland development.[13] Hemizygous females are

unable to lactate after their first pregnancy.[13]

Maternal Behavior: Maternal behavior is severely impaired in knockout animals.[13]

Metabolic and Growth Effects: Older knockout animals may show reduced body weight due

to decreased abdominal fat deposition.[13] Bone formation is also reduced in both young
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and adult animals.[13]

Hormonal Regulation: A significant (30- to 100-fold) elevation in serum prolactin levels is

observed in PRLR knockout mice, sometimes accompanied by pituitary hyperplasia.[13]

Prolactin Signaling Pathways
Prolactin binding to its receptor (PRLR) induces receptor dimerization and activates multiple

downstream signaling pathways. Understanding these pathways is critical for analyzing the

functional consequences of a gene knockout.[1][3]

JAK/STAT Pathway: This is the principal signaling pathway for prolactin.[1][14] Ligand

binding activates the associated Janus kinase 2 (JAK2), which phosphorylates tyrosine

residues on the PRLR. This creates docking sites for Signal Transducer and Activator of

Transcription (STAT) proteins, primarily STAT5, which then dimerize, translocate to the

nucleus, and regulate the transcription of target genes, such as those for milk proteins.[1][14]

[15]

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway can also be

activated by prolactin, influencing cell proliferation and survival.[3][16]

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another

signaling cascade activated by prolactin, playing a role in cell survival and metabolism.[1][3]
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Caption: Prolactin signaling pathway illustrating the primary JAK/STAT and other key cascades.
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Caption: Experimental workflow for CRISPR-Cas9-mediated knockout of the Prolactin gene.
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Experimental Protocols
Protocol 1: Design and Cloning of sgRNA for Prolactin
Gene
This protocol describes the design of a single guide RNA (sgRNA) targeting an early exon of

the human Prolactin Receptor (PRLR) gene and its cloning into a Cas9-expressing vector.

Materials:

PRLR gene sequence (e.g., from NCBI: Gene ID 5618)

Online sgRNA design tool (e.g., --INVALID-LINK--)

pSpCas9(BB)-2A-EGFP (PX458) vector (Addgene plasmid #48138)

Stellar™ Competent Cells

Oligonucleotides (forward and reverse) for sgRNA

T4 DNA Ligase and buffer

BbsI restriction enzyme

Plasmid purification kit

Method:

sgRNA Design: a. Obtain the sequence for an early exon of the target gene (e.g., PRLR). b.

Input the sequence into an online sgRNA design tool. Select a 20-nucleotide target

sequence with a high on-target score and low off-target predictions. The sequence must be

adjacent to a PAM motif (NGG).[8][17] c. Design forward and reverse oligonucleotides that,

when annealed, will have overhangs compatible with the BbsI-digested PX458 vector.

Vector Preparation: a. Digest 1 µg of the PX458 plasmid with the BbsI restriction enzyme for

30 minutes at 37°C. b. Purify the linearized vector using a gel or PCR purification kit.
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sgRNA Oligo Annealing: a. Phosphorylate and anneal the forward and reverse sgRNA oligos

using T4 PNK and a thermocycler.

Ligation: a. Ligate the annealed sgRNA duplex into the BbsI-digested PX458 vector using T4

DNA Ligase. Incubate at room temperature for 10 minutes.[6]

Transformation: a. Transform the ligation product into competent E. coli cells. b. Plate on an

appropriate antibiotic selection plate and incubate overnight at 37°C.

Verification: a. Pick several colonies, grow them in liquid culture, and purify the plasmid DNA.

b. Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

Protocol 2: CRISPR-Cas9 Mediated Knockout in a Cell
Line
This protocol details the transfection of the sgRNA-Cas9 plasmid into a suitable cell line (e.g.,

human mammary epithelial cells or pituitary adenoma cells) to generate a gene knockout.[18]

[19]

Materials:

Validated sgRNA-Cas9-GFP plasmid (from Protocol 1)

Target cell line (e.g., MCF-7, T-47D, or GH3)

Complete growth medium

Transfection reagent (e.g., Lipofectamine™)

6-well tissue culture plates

Fluorescence-Activated Cell Sorter (FACS)

Method:

Cell Seeding: a. One day before transfection, seed 1.0 x 10⁵ to 3.0 x 10⁵ cells per well in a 6-

well plate.[20] b. Ensure cells reach 90-95% confluency on the day of transfection.[20]
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Transfection: a. Dilute 2.5 µg of the sgRNA-Cas9-GFP plasmid in a serum-free medium. b. In

a separate tube, dilute the transfection reagent according to the manufacturer's instructions.

c. Combine the diluted DNA and transfection reagent, incubate for 5-20 minutes at room

temperature to allow complex formation.[20] d. Add the DNA-lipid complex to the cells in a

drop-wise manner.

Incubation: a. Incubate the cells for 48-72 hours at 37°C to allow for expression of Cas9 and

sgRNA, and subsequent gene editing.

Enrichment of Edited Cells: a. After incubation, harvest the cells by trypsinization. b. Use

FACS to sort and collect the GFP-positive cells, which have a high probability of being

successfully transfected.[21]

Establishment of Clonal Lines: a. Plate the sorted GFP-positive cells at a very low density

(single-cell plating) into 96-well plates to grow clonal populations. b. Expand the resulting

single-cell colonies for further analysis.

Protocol 3: Validation of Gene Editing
This protocol outlines methods to confirm the successful knockout at both the genomic and

proteomic levels.

Materials:

Genomic DNA from wild-type and clonal cell lines

PCR primers flanking the sgRNA target site

High-fidelity DNA polymerase

T7 Endonuclease I (T7E1) enzyme

Agarose gel electrophoresis system

Antibody specific to Prolactin or PRLR

Western blot reagents and equipment
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Method:

Genomic DNA Extraction: a. Extract genomic DNA from both the expanded clonal cell lines

and the wild-type control cells.

T7E1 Mismatch Detection Assay (Initial Screening): a. Amplify the genomic region

surrounding the sgRNA target site using PCR with high-fidelity polymerase.[22] b. Denature

and re-anneal the PCR products to form heteroduplexes between wild-type and mutated

DNA strands. c. Treat the re-annealed DNA with T7E1 enzyme, which cleaves at

mismatched DNA sites. d. Analyze the digested products by agarose gel electrophoresis.

The presence of cleaved DNA fragments indicates successful editing.[22]

Sanger Sequencing (Confirmation of Indels): a. For clones positive in the T7E1 assay, PCR

amplify the target region again. b. Send the PCR product for Sanger sequencing to identify

the specific indels and confirm a frameshift mutation.[23]

Western Blot (Protein Knockout Confirmation): a. Prepare protein lysates from the wild-type

and validated knockout clonal cell lines. b. Perform a Western blot using a primary antibody

specific for the target protein (Prolactin or PRLR). c. The absence of a band at the correct

molecular weight in the knockout lanes, compared to a clear band in the wild-type lane,

confirms a successful protein knockout.[17][24][25]

Protocol 4: Analysis of Off-Target Effects
It is crucial to assess whether the CRISPR-Cas9 system introduced mutations at unintended

genomic locations.[10]

Materials:

Genomic DNA from a validated knockout clone

List of top potential off-target sites (from sgRNA design tool)

PCR primers specific for each potential off-target site

Next-Generation Sequencing (NGS) platform (optional, for unbiased analysis)

Method:
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Computational Prediction: a. Use the initial sgRNA design tool to identify the most likely off-

target sites in the genome. These sites usually contain a few mismatches compared to the

on-target sequence.[11][26]

Targeted Sequencing of Potential Off-Target Sites: a. Design PCR primers to amplify each of

the top-ranked potential off-target loci from the genomic DNA of the knockout clone. b.

Sequence each PCR product using Sanger or Next-Generation Sequencing. c. Align the

sequences to the reference genome to check for any indels at these sites.[23]

Unbiased Genome-Wide Analysis (Optional): a. For applications requiring high confidence

(e.g., therapeutic development), perform whole-genome sequencing on the knockout clone

and the parental cell line to identify all mutations, both on- and off-target.[26]

Data Presentation
Table 1: sgRNA Cleavage Efficiency for Bovine Prolactin
Receptor (PRLR)
This table summarizes quantitative data on the efficiency of different sgRNAs designed to

target exon 9 of the bovine PRLR gene.

sgRNA ID Target Site (Exon 9)
Cleavage
Efficiency (Fcut)

Indel Frequency
(%)

sgRNA139 50-204 bp region 0.65 42.19

sgRNA128 50-204 bp region Not specified Not specified

sgRNA109 50-204 bp region 0.45 35.31

Data adapted from a

study on bovine PRLR

gene editing.[7]

Table 2: Phenotypic Consequences of Prolactin
Receptor (PRLR) Knockout in Mice
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This table summarizes the key phenotypic changes observed in mice with a genetic knockout

of the prolactin receptor.

Phenotype Category
Observation in PRLR
Knockout (KO) Mice

Reference

Fertility (Female)
Complete infertility in

homozygous KO.
[13]

Lactation
Failure to lactate after the first

pregnancy in hemizygous KO.
[13]

Mammary Gland
Lack of normal mammary

development.
[13]

Maternal Behavior Severely affected/impaired. [13]

Serum Prolactin
Markedly elevated levels (30-

to 100-fold increase).
[13]

Bone Development
Reduced bone formation in

both young and adult animals.
[13]

Body Composition
Reduction in body weight and

abdominal fat in older animals.
[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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